molecular formula C19H34O3Sn B8146228 tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane CAS No. 118505-28-5

tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane

Cat. No.: B8146228
CAS No.: 118505-28-5
M. Wt: 429.2 g/mol
InChI Key: MIQQFNUHWRYYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane is an organotin compound with the molecular formula C19H34O3Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and a 5-(1,3-dioxolan-2-yl)-2-furanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- typically involves the reaction of tributylstannyl chloride with 5-(1,3-dioxolan-2-yl)-2-furanyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives .

Scientific Research Applications

tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- involves its interaction with various molecular targets. The tin atom can form bonds with other atoms or molecules, facilitating various chemical reactions. The butyl groups and the 5-(1,3-dioxolan-2-yl)-2-furanyl group can also participate in interactions with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- include:

Uniqueness

The uniqueness of stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- lies in its specific structure, which combines the properties of the tin atom, the butyl groups, and the 5-(1,3-dioxolan-2-yl)-2-furanyl group.

Properties

IUPAC Name

tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3.3C4H9.Sn/c1-2-6(8-3-1)7-9-4-5-10-7;3*1-3-4-2;/h1-2,7H,4-5H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQQFNUHWRYYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449884
Record name Stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118505-28-5
Record name Stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydrofuran (10 mL) solution of 2-(1,3-dioxolan-2-yl)furan (1.0 g, 7.1 mmol) was cooled to −78° C., and n-hexane solution of 1.6 mol/L n-butyllithium (4.5 mL, 7.2 mmol) was dropwise added thereto, and stirred for 3 hours. Tributyltin chloride (2.6 g, 7.9 mmol) was dropwise added to the reaction mixture, and stirred for 5 hours with heating up to room temperature. Water (10 mL) was added to the reaction mixture, and extracted with ethyl acetate (50 mL). The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated away under reduced pressure. The resulting residue was purified through silica gel column chromatography (n-hexane to ethyl acetate/n-hexane=1/20) to obtain tributyl[5-(1,3-dioxolan-2-yl)furan-2-yl]tin (2.3 g, 75%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Tributyltin chloride
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.